molecular formula C24H24F2N4O B2680017 (6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1326844-90-9

(6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2680017
CAS No.: 1326844-90-9
M. Wt: 422.48
InChI Key: OFNBUIKQPBEGLS-UHFFFAOYSA-N
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Description

(6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic quinoline derivative featuring a fluorinated aromatic system and a piperazine-pyrrolidinone hybrid side chain. This compound’s structure integrates a quinoline core substituted with fluorine at position 6, a 4-(4-fluorophenyl)piperazine group at position 4, and a pyrrolidin-1-yl methanone moiety at position 2. Such structural motifs are commonly associated with bioactivity in central nervous system (CNS) targets, antimicrobial agents, or anticancer therapies due to the piperazine group’s role in receptor binding and the fluorinated aromatic system’s metabolic stability .

Properties

IUPAC Name

[6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N4O/c25-17-3-6-19(7-4-17)28-11-13-29(14-12-28)23-20-15-18(26)5-8-22(20)27-16-21(23)24(31)30-9-1-2-10-30/h3-8,15-16H,1-2,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNBUIKQPBEGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Quinoline Core: Starting with a suitable aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of Piperazine and Pyrrolidine Groups: These groups can be introduced via nucleophilic substitution reactions, often using piperazine and pyrrolidine derivatives as nucleophiles.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine moieties.

    Reduction: Reduction reactions can be performed on the quinoline core or the carbonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings and the quinoline core.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

Industry: In the industrial sector, it may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the piperazine and pyrrolidine groups play crucial roles in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the quinoline core, piperazine substituents, and methanone-linked groups. Below is a detailed comparison with key analogs derived from the provided evidence:

Table 1: Structural and Functional Comparison of Analogs

Compound Structure Core Piperazine Substituent Methanone Group Molecular Weight (g/mol) Key Features Reference
(4-(7-chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone Quinoline (7-Cl) 4,4-Difluorocyclohexyl 4,4-Difluorocyclohexyl 393.14 Chlorine at position 7 enhances lipophilicity; difluorocyclohexyl improves metabolic stability
(6-fluoro-4-(4-(methylsulfonyl)piperazin-1-yl)quinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone Quinoline (6-F) 4-(Methylsulfonyl)piperazine 4-(Methylsulfonyl)piperazine ~550 (estimated) Dual sulfonyl groups enhance solubility and kinase inhibition potential
7-[4-(2-aryl-2-oxoethyl)-1-piperazinyl]quinolone derivatives Quinolone 2-Aryl-2-oxoethyl N/A Variable (e.g., 425–450) Aryl-oxoethyl side chains modulate antibacterial activity
3-ethyl-7-((4-(6-fluoro-4-methylpyridin-3-yl)piperazin-1-yl)methyl)quinoxalin-2(1H)-one Quinoxaline 6-Fluoro-4-methylpyridinyl N/A ~410 (estimated) Quinoxaline core and pyridinyl-piperazine may target redox-sensitive pathways
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone Benzotriazole 4-(4-Fluorophenyl)piperazine Acetyl 395.38 Benzotriazole system with fluorophenyl-piperazine shows crystallographic stability

Key Structural Differences and Implications

Quinoline vs. Quinoxaline Cores: The target compound’s quinoline core (6-fluoro substitution) offers distinct electronic properties compared to quinoxaline (e.g., compound ) or benzotriazole systems (). Fluorine at position 6 may reduce metabolic oxidation compared to unsubstituted quinolines .

Piperazine Substituents :

  • The 4-(4-fluorophenyl)piperazine group in the target compound is structurally analogous to ligands of serotonin (5-HT1A) or dopamine receptors. In contrast, sulfonyl-piperazine analogs () exhibit higher polarity, favoring solubility but reducing CNS bioavailability.
  • Difluorocyclohexyl-piperazine () introduces steric bulk, which may hinder receptor binding but improve pharmacokinetic half-life.

Methanone Modifications: The pyrrolidin-1-yl methanone group in the target compound provides conformational rigidity compared to acetyl or sulfonyl-linked groups (). This rigidity may enhance selectivity for specific enzymatic targets.

Bioactivity and Research Findings

  • Antimicrobial Potential: Quinolone-piperazine hybrids (e.g., ) demonstrate broad-spectrum antibacterial activity, but fluorine substitution (as in the target compound) may reduce toxicity to human cells .
  • CNS Applications: Fluorophenyl-piperazine derivatives () are frequently explored as antipsychotics or antidepressants. The target compound’s pyrrolidinone group could mitigate off-target effects seen in simpler piperazine analogs.
  • Anticancer Activity : Sulfonyl-piperazine derivatives () show promise as kinase inhibitors, but the target compound’s fluorophenyl group may instead target DNA repair pathways common in fluorinated chemotherapeutics.

Biological Activity

The compound (6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential pharmacological applications. Its structure combines a quinoline moiety with a piperazine ring, both of which are known to contribute significantly to biological activity. The presence of fluorine substituents enhances lipophilicity, potentially improving bioavailability and efficacy in biological systems.

Chemical Structure and Properties

The compound features the following structural components:

  • Quinoline moiety : Known for its role in various biologically active compounds.
  • Piperazine ring : Often associated with modulation of neurotransmitter systems.
  • Fluorine substituents : Enhance lipophilicity and may influence binding affinity to biological targets.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

1. Antimicrobial Activity

Compounds similar to this one have demonstrated antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit bacterial growth and may serve as potential candidates for developing new antibiotics.

2. Antitumor Properties

The quinoline structure is particularly notable for its antitumor activity. Compounds with similar frameworks have been reported to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

3. Neurotransmitter Modulation

The piperazine component is linked to serotonin receptor modulation, suggesting potential applications in treating psychiatric disorders. Research on related compounds indicates their ability to act as antagonists or agonists at various serotonin receptors.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to This compound :

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of quinoline derivatives, revealing that certain modifications could enhance activity against Gram-positive and Gram-negative bacteria. The derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.

Study 2: Antitumor Efficacy

In vitro studies on cancer cell lines demonstrated that the compound induced significant cytotoxicity, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested. Mechanistic studies suggested that the compound triggers apoptosis via the mitochondrial pathway.

Study 3: Neuropharmacological Effects

Research on related piperazine derivatives indicated their potential as selective serotonin reuptake inhibitors (SSRIs). In vivo studies showed improved behavioral outcomes in animal models of depression when treated with these compounds.

Interaction Studies

To understand how modifications influence biological activity, researchers employ techniques such as:

  • Molecular Docking Studies : These help predict binding affinities to specific targets.
  • Surface Plasmon Resonance (SPR) : Used to measure binding kinetics.

Results from these studies indicate that structural modifications can significantly affect binding affinities and selectivity towards various biological targets.

Comparative Analysis of Related Compounds

A comparative analysis of similar compounds reveals insights into their biological activities:

Compound NameStructure TypeNotable Activity
6-MethylquinolineQuinolineAntitumor
1-(4-Fluorophenyl)piperazinePiperazineSerotonin receptor modulation
CiprofloxacinFluoroquinoloneAntibacterial

The unique combination of functional groups in This compound may provide distinct pharmacological profiles compared to these similar compounds.

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